

# Application Notes and Protocols: Ceralasertib in Combination with PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3][4] PARP inhibitors, such as olaparib, are effective in cancers with homologous recombination repair deficiencies, including those with BRCA1/2 mutations.[5][6] The combination of Ceralasertib with a PARP inhibitor represents a promising therapeutic strategy to enhance antitumor efficacy and overcome resistance.[5][6][7][8]

Mechanistically, PARP inhibition leads to the accumulation of single-stranded DNA breaks, which are converted to double-strand breaks during replication. This replication stress activates the ATR-CHK1 signaling axis.[1] By inhibiting ATR, Ceralasertib prevents the necessary cell cycle checkpoints and DNA repair, leading to synthetic lethality, especially in tumor cells under replicative stress.[1][4][5] This combination has shown synergistic effects in preclinical models and clinical activity in various cancer types, including those that have developed resistance to PARP inhibitors.[5][6][7][9]

These application notes provide an overview of the preclinical and clinical data, along with detailed protocols for key in vitro experiments to evaluate the combination of Ceralasertib and PARP inhibitors.



# **Data Presentation Preclinical Efficacy**

The combination of Ceralasertib and PARP inhibitors has demonstrated synergistic anti-tumor activity in various preclinical models. The following table summarizes key findings from in vitro studies.

| Cell Line | Cancer Type                               | PARP Inhibitor                   | Key Findings                                                                                                                                               | Reference |
|-----------|-------------------------------------------|----------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| UWB1.289  | Ovarian<br>(BRCA1-mutant)                 | Olaparib                         | Ceralasertib synergistically enhances the activity of olaparib.                                                                                            | [1]       |
| Various   | Multiple                                  | AZD5305<br>(PARP1-<br>selective) | Combination was more effective than single agents in ~32% of 114 cancer cell lines, including HRR-proficient lines.                                        | [7]       |
| DSRCT     | Desmoplastic<br>Small Round Cell<br>Tumor | Not specified                    | Cells were sensitive to both PARP and ATR inhibitors as monotherapies and in combination, leading to increased DNA damage and G2- M checkpoint activation. | [8]       |





## **Clinical Trial Data**

Several clinical trials have evaluated the combination of Ceralasertib and olaparib in different cancer settings. The results highlight the clinical potential and safety profile of this combination.



| Trial Name<br>(NCT)     | Cancer Type                                              | Patient<br>Population                                             | Key Efficacy<br>Results                                                                                                                                                 | Reference |
|-------------------------|----------------------------------------------------------|-------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| CAPRI<br>(NCT03462342)  | Recurrent, Platinum- Sensitive Ovarian Cancer            | PARP inhibitor-<br>resistant, HRD-<br>positive                    | Objective Response Rate (ORR): 46% (6/13 evaluable patients). In patients with germline BRCA mutations, the ORR was 69%.                                                | [9]       |
| AcSé-ESMART<br>(Arm N)  | Pediatric Solid<br>Tumors                                | Tumors with DNA replication stress and/or DNA repair deficiencies | One confirmed partial response in a patient with pineoblastoma.                                                                                                         | [10]      |
| OLAPCO<br>(NCT02576444) | Advanced<br>Cancers with<br>DDR Alterations              | PARP inhibitor-<br>resistant, BRCA-<br>mutated HGSOC              | Overall Response Rate (ORR): 8.3%; Clinical Benefit Rate (CBR): 62.5% in the entire cohort. In PARP inhibitor- resistant HGSOC, 1 of 7 patients had a partial response. | [5][11]   |
| TRAP<br>(NCT03787680)   | Metastatic Castration- Resistant Prostate Cancer (mCRPC) | HRP and HRRm,<br>PARP inhibitor-<br>naïve                         | 4 of 35 HRP patients and 4 of 12 HRRm patients responded.                                                                                                               | [12]      |



| Trial Name (NCT)        | Dosing Regimen                                                                                         | Common Grade 3/4<br>Adverse Events                                                         | Reference |
|-------------------------|--------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|-----------|
| CAPRI<br>(NCT03462342)  | Olaparib: 300 mg<br>twice daily (days 1-28)<br>+ Ceralasertib: 160<br>mg daily (days 1-7)              | Anemia (7.7%),<br>thrombocytopenia<br>(23.1%), leukopenia<br>(7.7%), neutropenia<br>(7.7%) | [9]       |
| AcSé-ESMART (Arm<br>N)  | Recommended Phase II dose (ages 12-18): Olaparib: 150 mg + Ceralasertib: 80 mg                         | Thrombocytopenia and neutropenia were dose-limiting toxicities.                            | [10]      |
| OLAPCO<br>(NCT02576444) | Not specified                                                                                          | Myelosuppression                                                                           | [11]      |
| TRAP<br>(NCT03787680)   | Olaparib: 300 mg<br>twice daily +<br>Ceralasertib: 160 mg<br>once daily (days 1-7)<br>in 28-day cycles | Anemia                                                                                     | [12]      |

## Signaling Pathways and Experimental Workflows Mechanism of Synergistic Action

The combination of a PARP inhibitor and Ceralasertib creates a synthetic lethal interaction by targeting two critical nodes of the DNA damage response pathway.





Click to download full resolution via product page

Caption: Synergistic mechanism of PARP and ATR inhibitors.



## **Experimental Workflow for In Vitro Synergy Assessment**

A typical workflow to assess the synergistic effects of Ceralasertib and a PARP inhibitor in vitro involves multiple assays to measure cell viability, DNA damage, and changes in cell cycle distribution.



Click to download full resolution via product page

Caption: Workflow for in vitro synergy assessment.



# **Experimental Protocols Cell Viability (MTS) Assay**

This protocol is used to determine the effect of Ceralasertib and a PARP inhibitor, alone and in combination, on cell proliferation.

#### Materials:

- Cancer cell line of interest
- 96-well cell culture plates
- Complete cell culture medium
- Ceralasertib and PARP inhibitor stock solutions (in DMSO)
- MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
- Microplate reader

- Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the treatment period (typically 1,000-5,000 cells/well). Allow cells to adhere for 24 hours.[2]
   [13]
- Compound Treatment: Prepare serial dilutions of Ceralasertib and the PARP inhibitor in culture medium. Treat cells with a range of concentrations of each drug individually and in combination at a fixed ratio. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose (typically ≤ 0.1%).
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.[14]
- MTS Reagent Addition: Add 20 μL of MTS reagent to each well.[2]
- Incubation: Incubate the plate for 1-4 hours at 37°C.[2]
- Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.



- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Plot dose-response curves and calculate the GI<sub>50</sub> (concentration for 50% growth inhibition)
     for each compound.[2][14]
  - Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

## **Western Blot for DNA Damage Markers**

This protocol is used to assess the pharmacodynamic effects of the drug combination on key DDR proteins.

#### Materials:

- · 6-well cell culture plates
- Ceralasertib and PARP inhibitor
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-p-CHK1 Ser345, anti-γH2AX Ser139, anti-cleaved PARP, antiβ-actin)
- HRP-conjugated secondary antibodies
- · ECL substrate and imaging system



- Cell Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat with Ceralasertib, the PARP inhibitor, and the combination for a specified time (e.g., 2-24 hours).[15][16]
- Cell Lysis: Wash cells with cold PBS and lyse in RIPA buffer.[2]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
   [2][15]
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.[17]
- Immunoblotting:
  - Block the membrane for 1 hour at room temperature.[17]
  - Incubate with primary antibodies overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection: Add ECL substrate and visualize the protein bands using an imaging system.
   Quantify band intensity using software like ImageJ, normalizing to a loading control like β-actin.

## Immunofluorescence for yH2AX Foci

This protocol allows for the visualization and quantification of DNA double-strand breaks.

#### Materials:

- Cells grown on coverslips or in imaging-compatible plates
- Ceralasertib and PARP inhibitor
- 4% Paraformaldehyde (PFA) in PBS



- 0.25% Triton X-100 in PBS
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibody (anti-yH2AX Ser139)
- Alexa Fluor-conjugated secondary antibody
- DAPI nuclear counterstain
- Antifade mounting medium
- Fluorescence microscope

- Cell Seeding and Treatment: Seed cells on coverslips to be 50-70% confluent at the time of fixation. Treat with the drug combination as required.[18][19]
- Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.[18] [19]
- Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 for 10 minutes.
- Blocking: Wash three times with PBS. Block for 1 hour at room temperature.[18]
- Antibody Incubation:
  - Incubate with primary anti-yH2AX antibody overnight at 4°C.[19][20]
  - Wash three times with PBS.
  - Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[18][19]
- Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash twice with PBS and mount the coverslip onto a slide using antifade



medium.[18][19]

• Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using automated software such as Fiji (ImageJ).[20][21] An increase in foci indicates an accumulation of DNA double-strand breaks.

## **Cell Cycle Analysis by Flow Cytometry**

This protocol is used to determine the effects of the drug combination on cell cycle distribution.

#### Materials:

- Cells grown in 6-well plates
- Ceralasertib and PARP inhibitor
- PBS
- Ice-cold 70% ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

- Cell Treatment and Harvesting: Treat cells in 6-well plates for 24-48 hours. Collect both adherent and floating cells. Centrifuge to pellet the cells.[15]
- Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[15]
- Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in PI staining solution.[15]
- Incubation: Incubate for 30 minutes at room temperature, protected from light.[15]



Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting
histogram will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle.
Analyze the data using appropriate software (e.g., FlowJo).

## Conclusion

The combination of Ceralasertib and PARP inhibitors is a compelling strategy that has demonstrated significant preclinical synergy and promising clinical activity. The provided protocols offer a framework for researchers to investigate this combination in various cancer models, enabling a deeper understanding of its mechanism of action and potential for clinical translation. Careful optimization of experimental conditions, including drug concentrations and treatment durations, will be crucial for obtaining robust and reproducible data.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Combination ATR (ceralasertib) and PARP (olaparib) Inhibitor (CAPRI) trial in acquired PARP-inhibitor-resistant homologous recombination deficient ovarian cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]



- 10. oncozine.com [oncozine.com]
- 11. researchgate.net [researchgate.net]
- 12. Multicenter Phase II Study of Olaparib and the ATR Inhibitor Ceralasertib in Metastatic Castration-Resistant Prostate Cancer (TRAP) PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Protocol for Quantifying yH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Ceralasertib in Combination with PARP Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543705#ceralasertib-in-combination-with-parp-inhibitors]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com